2-(Imidazol-1-ylmethyl)isoindole-1,3-dione

Medicinal Chemistry Computational ADME Ligand Design

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8) is a heterocyclic compound that covalently links an imidazole ring to a phthalimide (isoindole-1,3-dione) core via a methylene bridge at the N-2 position. With a molecular formula of C₁₂H₉N₃O₂ and a molecular weight of 227.22 g/mol, this compound combines two privileged scaffolds in a single framework, offering a calculated LogP of 1.14 and a topological polar surface area (TPSA) of 55.2 Ų.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 866010-44-8
Cat. No. B2715285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazol-1-ylmethyl)isoindole-1,3-dione
CAS866010-44-8
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3
InChIInChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2
InChIKeyZDNWKTQVFFDEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8): A Dual-Scaffold Heterocyclic Building Block for Medicinal Chemistry and Ligand Design


2-(Imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8) is a heterocyclic compound that covalently links an imidazole ring to a phthalimide (isoindole-1,3-dione) core via a methylene bridge at the N-2 position [1]. With a molecular formula of C₁₂H₉N₃O₂ and a molecular weight of 227.22 g/mol, this compound combines two privileged scaffolds in a single framework, offering a calculated LogP of 1.14 and a topological polar surface area (TPSA) of 55.2 Ų . The compound is commercially available at ≥98% purity and is primarily utilized as a synthetic intermediate and ligand precursor in early-stage drug discovery .

Why 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione Cannot Be Replaced by Regioisomeric or Simple Phthalimide Analogs


Substitution of the imidazol-1-ylmethyl group at the N-2 position of the phthalimide core is not functionally equivalent to substitution at the imidazol-2-yl position or to simpler N-alkyl phthalimides. The regioisomeric analog 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione (CAS 760130-59-4) exhibits a TPSA of 66.06 Ų and possesses one hydrogen-bond donor (imidazole NH), compared to the target compound's TPSA of 55.2 Ų and zero H-bond donors . This difference of 10.86 Ų in polar surface area and the presence or absence of a hydrogen-bond donor directly influence membrane permeability, solubility, and target-binding profiles. Furthermore, the specific imidazol-1-yl substitution pattern is critical for metal-coordination geometry; the imidazole N-3 nitrogen in the 1-yl isomer is positioned for distinct bidentate chelation modes with the phthalimide carbonyl oxygen, as evidenced by its single-crystal X-ray structure [1]. Generic substitution with unfunctionalized phthalimide (CAS 85-41-6) or N-(bromomethyl)phthalimide (CAS 5332-26-3) eliminates the imidazole moiety entirely, forfeiting the dual-scaffold binding capability that underpins the compound's utility in enzyme inhibition and coordination chemistry applications .

Head-to-Head Quantitative Differentiation of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione Against Closest Analogs


Regioisomeric Differentiation: Imidazol-1-yl vs. Imidazol-2-yl Substitution Alters TPSA by 10.86 Ų and Eliminates H-Bond Donor Capacity

The target compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8) exhibits a TPSA of 55.2 Ų and zero hydrogen-bond donors, whereas its closest regioisomer 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione (CAS 760130-59-4) shows a TPSA of 66.06 Ų and one H-bond donor (imidazole NH) . Additionally, the target compound has four H-bond acceptors versus three for the comparator, and a LogP of 1.1368 compared to 1.2059 for the 2-yl isomer .

Medicinal Chemistry Computational ADME Ligand Design

Validated One-Step Synthetic Route Yields 65% Isolated Product with Single-Crystal Quality—A Benchmark for Derivative Libraries

The target compound was synthesized in a single-step reaction between N-(bromomethyl)phthalimide (7.2 g, 0.03 mol) and imidazole (2.04 g, 0.03 mol) in chloroform with triethylamine at 283 K, yielding the title compound in 65% isolated yield as colourless crystals suitable for single-crystal X-ray diffraction [1]. In comparison, the precursor N-(bromomethyl)phthalimide (CAS 5332-26-3) requires further derivatization to introduce biological functionality and has a melting point of 152–155 °C , whereas alternative phthalimide-imidazole synthetic protocols employing thermal imidazole-catalyzed condensation of N,N′-disubstituted ureas with phthalic acid report yields ranging from 53% to 92% but lack the regiospecific imidazol-1-ylmethyl linkage [2].

Synthetic Chemistry Process Development Ligand Synthesis

Single-Crystal X-Ray Structure Confirms Bidentate Metal-Coordination Geometry via Imidazole N-3 and Phthalimide Carbonyl Oxygen

The single-crystal X-ray structure of 2-(imidazol-1-ylmethyl)isoindole-1,3-dione (monoclinic, space group P2₁/c, a = 7.9905(6) Å, b = 19.8096(15) Å, c = 6.9229(5) Å, β = 105.5540(10)°, V = 1055.69(14) ų, Z = 4, Dₓ = 1.430 Mg m⁻³) reveals C=O bond lengths of 1.2030(15) and 1.2026(15) Å, with the imidazole ring nearly orthogonal to the phthalimide plane (dihedral angle 70.95(7)°) [1]. Intermolecular π–π stacking interactions occur with centroid–centroid distances of 3.6469(8)–3.8831(9) Å [1]. By contrast, the precursor N-(bromomethyl)phthalimide lacks the imidazole nitrogen donor atom, precluding chelation, and the regioisomeric imidazol-2-yl analog positions the NH donor rather than the free N-3 lone pair toward the metal coordination sphere .

Coordination Chemistry Crystallography Metallodrug Design

Commercially Available at ≥98% Purity with Defined Cold-Chain Storage—Procurement-Ready Differentiation from Lower-Purity Analogs

The target compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8) is commercially supplied at ≥98% purity (Cat. No. CS-0547109) with storage specified as sealed in dry conditions at 2–8 °C . In contrast, its closest regioisomer 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione (CAS 760130-59-4) is available at ≥97% purity (Cat. No. CS-0331125) under identical storage conditions . An alternative supplier lists the target compound at ≥95% minimum purity, confirming multi-vendor availability with consistent quality specifications .

Chemical Procurement Quality Assurance Reproducibility

Class-Level Enzyme Inhibition: Phthalimide-Imidazolium Hybrids Demonstrate Nanomolar Inhibitory Activity Against hCA I, hCA II, and AChE

Although no direct enzyme inhibition data have been published for 2-(imidazol-1-ylmethyl)isoindole-1,3-dione itself, the structurally related phthalimide-tethered imidazolium salts evaluated by Yiğit et al. (2022) exhibited Ki values ranging from 24.63 ± 3.45 to 305.51 ± 35.98 nM against acetylcholinesterase (AChE), 33.56 ± 3.71 to 218.01 ± 25.21 nM against human carbonic anhydrase I (hCA I), and 17.75 ± 0.96 to 308.67 ± 13.73 nM against hCA II [1]. These data establish that the phthalimide–imidazole hybrid scaffold—of which the target compound is the minimal uncharged N-linked core structure—is pharmacologically competent for nanomolar enzyme inhibition. Molecular docking studies further confirmed productive binding poses within the active sites of hCA I, hCA II, and AChE [1].

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase Alzheimer's Disease

Optimal Research and Industrial Application Scenarios for 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8)


CNS-Penetrant Lead Optimization Leveraging Favorable TPSA (55.2 Ų) and Absence of H-Bond Donors

The compound's TPSA of 55.2 Ų and zero hydrogen-bond donors position it within the optimal physicochemical space for blood-brain barrier (BBB) penetration (typically TPSA < 60–70 Ų and HBD ≤ 3). Compared to the imidazol-2-yl regioisomer (TPSA 66.06 Ų, HBD = 1), 866010-44-8 is predicted to exhibit superior passive CNS permeability, making it a preferred core scaffold for designing brain-penetrant AChE inhibitors for Alzheimer's disease, consistent with the nanomolar AChE inhibition demonstrated by the phthalimide-imidazole hybrid class [1].

Rational Design of Bidentate (N,O) Metal Chelators for Metallodrug Discovery

The single-crystal X-ray structure confirms a defined bidentate coordination geometry between the imidazole N-3 nitrogen and the adjacent phthalimide carbonyl oxygen (C=O bond length: 1.2026–1.2030 Å), with the imidazole ring oriented at a 70.95° dihedral angle relative to the phthalimide plane [2]. This pre-organized chelation motif is absent in N-(bromomethyl)phthalimide (no N-donor) and differs fundamentally from the imidazol-2-yl regioisomer (NH donor in place of N-3 lone pair). Researchers developing metal-based anticancer agents (e.g., Pt(II), Cu(II), Ru(III) complexes) or catalytic systems should prioritize 866010-44-8 for its structurally validated, crystallographically characterized bidentate binding mode.

One-Step Synthesis of Focused Derivative Libraries with Validated 65% Yield Benchmark

The compound's reported single-step synthesis from commercially available N-(bromomethyl)phthalimide and imidazole proceeds in 65% isolated yield with direct crystallization to X-ray-quality material [2]. This validated protocol provides medicinal chemistry teams with a reliable synthetic entry point for generating focused libraries of N-functionalized phthalimide-imidazole hybrids. The 65% benchmark yield enables realistic project planning for parallel synthesis, contrasting with multi-step routes or lower-yielding thermal condensation methods (53–92% range) [3].

High-Purity Procurement for Reproducible Biological Screening and In Vitro ADME Profiling

With a commercial purity specification of ≥98% and defined cold-chain storage (sealed, dry, 2–8 °C) , 866010-44-8 offers procurement-ready quality suitable for rigorous biological assays. The 1% higher minimum purity relative to the imidazol-2-yl comparator (≥97%) and confirmed multi-vendor availability (AKSci ≥95% , ChemScene ≥98% ) reduce the risk of impurity-driven false positives or negatives in enzyme inhibition, cellular cytotoxicity, and Caco-2 permeability screens, directly enhancing data reproducibility across replicate studies.

Quote Request

Request a Quote for 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.